

# Prepared for Researchers, Scientists, and Drug Development Professionals

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## Compound of Interest

Compound Name: Ethyl 2-acetoxybenzoate

Cat. No.: B1584812

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## Introduction

**Ethyl 2-acetoxybenzoate**, also known as ethyl acetylsalicylate, is a benzoate ester and a derivative of the well-known compound acetylsalicylic acid (aspirin). Its structural features, comprising both an ester and an acetyl group, confer upon it a unique set of physicochemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of **ethyl 2-acetoxybenzoate**, detailed experimental protocols for their determination, and a thorough guide to its analytical characterization. The methodologies presented herein are grounded in established scientific principles, ensuring both accuracy and reproducibility for researchers and drug development professionals.

## Chemical Identity and Structure

- CAS Number: 529-68-0[1][2]
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>O<sub>4</sub>[1]
- Molecular Weight: 208.21 g/mol [1][2]
- Synonyms: Ethyl acetylsalicylate, 2-Carbethoxyphenyl acetate, Acetylsalicylic acid ethyl ester[1][3]

Caption: Chemical structure of **ethyl 2-acetoxybenzoate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **ethyl 2-acetoxybenzoate** is presented in the table below. These parameters are fundamental to understanding the compound's behavior in various systems, from biological membranes to formulation matrices.

Property	Value	Source(s)
Melting Point	70-71 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	278-279 °C (lit.)	<a href="#">[2]</a> <a href="#">[4]</a>
Density	1.158 g/mL at 25 °C (lit.)	<a href="#">[2]</a> <a href="#">[4]</a>
Refractive Index (n <sub>20/D</sub> )	1.506 (lit.)	<a href="#">[2]</a> <a href="#">[4]</a>
Water Solubility	3.32 g/L (at 37 °C)	<a href="#">[2]</a> <a href="#">[5]</a>
logP (calculated)	1.6	<a href="#">[6]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[3]</a> <a href="#">[7]</a>

## Experimental Protocols for Physicochemical Property Determination

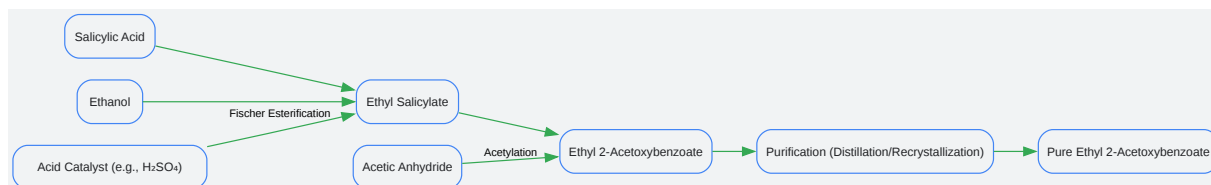
- Principle: The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
- Methodology (Capillary Method):
  - Sample Preparation: A small amount of finely powdered, dry **ethyl 2-acetoxybenzoate** is packed into a capillary tube to a height of 2-3 mm.
  - Apparatus: A calibrated melting point apparatus is used.
  - Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute to ensure thermal equilibrium.

- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
- Causality of Experimental Choices: A slow heating rate near the melting point is crucial to allow for efficient heat transfer, ensuring that the observed temperature accurately reflects the temperature of the sample. A broad melting range can indicate the presence of impurities.
- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
- Methodology (Thiele Tube Method):
  - Setup: A small amount of **ethyl 2-acetoxybenzoate** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is attached to a thermometer.
  - Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
  - Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
- Causality of Experimental Choices: The Thiele tube design promotes uniform heating of the sample through convection currents. The point at which the liquid enters the capillary tube signifies that the vapor pressure of the sample is equal to the atmospheric pressure.
- Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The OECD Guideline 105 (Flask Method) is a standardized procedure for this determination.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Methodology (OECD 105 - Flask Method):
  - Equilibration: An excess amount of **ethyl 2-acetoxybenzoate** is added to a known volume of water in a flask.

- Agitation: The flask is agitated at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: The mixture is allowed to stand to allow any undissolved solid to settle.
- Quantification: A sample of the supernatant is carefully removed, filtered, and the concentration of dissolved **ethyl 2-acetoxybenzoate** is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. Maintaining a constant temperature is critical as solubility is temperature-dependent. The final analytical measurement provides a quantitative value for the solubility.
- Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.
- Methodology (Shake-Flask Method):
  - Phase Preparation: n-Octanol and water are mutually saturated by stirring them together overnight and then separating the layers.
  - Partitioning: A known amount of **ethyl 2-acetoxybenzoate** is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
  - Equilibration: The funnel is shaken for a set period to allow for partitioning of the solute between the two phases.
  - Analysis: The layers are separated, and the concentration of **ethyl 2-acetoxybenzoate** in each phase is determined analytically.
  - Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- Causality of Experimental Choices: n-Octanol is used as a surrogate for biological membranes. The shake-flask method is a direct and reliable way to measure the partitioning

of a compound between a lipophilic and a hydrophilic environment, which is crucial for predicting its behavior in biological systems.

## Synthesis of Ethyl 2-Acetoxybenzoate



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Caption: Synthesis workflow for **ethyl 2-acetoxybenzoate**.

### Step-by-Step Synthesis Protocol

- Principle: The synthesis is a two-step process involving an initial Fischer esterification of salicylic acid with ethanol to form ethyl salicylate, followed by acetylation of the phenolic hydroxyl group using acetic anhydride.
- Methodology:
  - Esterification:
    - To a round-bottom flask, add salicylic acid and an excess of ethanol.
    - Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) while cooling the flask in an ice bath. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.<sup>[3]</sup>
    - Heat the mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.

- After cooling, the reaction mixture is worked up by neutralizing the excess acid and extracting the ethyl salicylate into an organic solvent.
- Acetylation:
  - The crude ethyl salicylate is then reacted with acetic anhydride, often in the presence of a catalyst such as a small amount of acid or a base like pyridine.
  - The mixture is heated to ensure the complete acetylation of the phenolic hydroxyl group.
  - The reaction is quenched with water to hydrolyze any remaining acetic anhydride.
- Purification:
  - The crude **ethyl 2-acetoxybenzoate** is purified by either distillation under reduced pressure or recrystallization from a suitable solvent system.

## Analytical Characterization

### <sup>1</sup>H NMR Spectroscopy

- Principle: Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.
- Sample Preparation: A small amount of purified **ethyl 2-acetoxybenzoate** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Typical Instrument Parameters:
  - Spectrometer: 300-500 MHz
  - Solvent: CDCl<sub>3</sub>
  - Reference: Tetramethylsilane (TMS) at 0 ppm
- Expected <sup>1</sup>H NMR Spectrum and Interpretation:

- Aromatic Protons (4H): Multiple signals in the range of 7.0-8.0 ppm. The substitution pattern on the benzene ring will lead to a complex splitting pattern.
- Ethyl Group (CH<sub>2</sub>): A quartet around 4.4 ppm due to coupling with the adjacent methyl protons.
- Acetyl Group (CH<sub>3</sub>): A singlet around 2.3 ppm as there are no adjacent protons.
- Ethyl Group (CH<sub>3</sub>): A triplet around 1.4 ppm due to coupling with the adjacent methylene protons.

## <sup>13</sup>C NMR Spectroscopy

- Principle: Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
- Sample Preparation: Similar to <sup>1</sup>H NMR, the sample is dissolved in a deuterated solvent.
- Expected <sup>13</sup>C NMR Spectrum and Interpretation:
  - Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically around 165-170 ppm for the ester and acetyl carbonyls.
  - Aromatic Carbons: Multiple signals in the range of 120-150 ppm.
  - Ethyl Group (OCH<sub>2</sub>): A signal around 61 ppm.
  - Acetyl Group (CH<sub>3</sub>): A signal around 21 ppm.
  - Ethyl Group (CH<sub>3</sub>): A signal around 14 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present.

- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Expected FT-IR Spectrum and Interpretation:
  - C=O Stretching (Ester): A strong, sharp absorption band around 1750-1735  $\text{cm}^{-1}$ .
  - C=O Stretching (Acetyl): Another strong, sharp absorption band around 1770-1750  $\text{cm}^{-1}$ .
  - C-O Stretching (Ester): Strong absorptions in the 1300-1000  $\text{cm}^{-1}$  region.
  - Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450  $\text{cm}^{-1}$  region.
  - Aromatic C-H Bending: Bands in the 900-690  $\text{cm}^{-1}$  region, which can give information about the substitution pattern of the benzene ring.

## Mass Spectrometry

- Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.<sup>[1][5][7]</sup>
- Expected Mass Spectrum and Interpretation:
  - Molecular Ion Peak ( $M^+$ ): A peak at  $m/z = 208$ , corresponding to the molecular weight of **ethyl 2-acetoxybenzoate**.
  - Major Fragmentation Peaks:
    - Loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ) to give a fragment at  $m/z = 163$ .
    - Loss of the acetyl group ( $-\text{COCH}_3$ ) to give a fragment at  $m/z = 165$ .



- Further fragmentation of these initial ions will lead to a characteristic pattern that can be used to confirm the structure.

## Safety and Handling

**Ethyl 2-acetoxybenzoate** should be handled with standard laboratory safety precautions. It is advisable to wear protective gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

## Applications

**Ethyl 2-acetoxybenzoate** serves as a valuable intermediate in organic synthesis. Its structural similarity to aspirin makes it a compound of interest in medicinal chemistry research for the development of new therapeutic agents. It is also used in the fragrance and flavoring industry due to its pleasant odor.[3][5]

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